Iodomethane;manganese
CAS No.: 64596-37-8
Cat. No.: VC19391934
Molecular Formula: CH2IMn-
Molecular Weight: 195.869 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64596-37-8 |
|---|---|
| Molecular Formula | CH2IMn- |
| Molecular Weight | 195.869 g/mol |
| IUPAC Name | iodomethane;manganese |
| Standard InChI | InChI=1S/CH2I.Mn/c1-2;/h1H2;/q-1; |
| Standard InChI Key | MSEIMRFRMXEPMT-UHFFFAOYSA-N |
| Canonical SMILES | [CH2-]I.[Mn] |
Introduction
Synthesis of Manganese-Iodo Complexes
Ligand-Mediated Coordination Strategies
Manganese-iodo complexes are synthesized through reactions of Mn(II) salts with phosphoramidate and phosphonate ligands. For example, monodentate ligands such as OP(OPh)₂(NMe₂) and OP(OPh)₂Ph facilitate the isolation of mononuclear complexes with the general formula [MnX₂L₂], where X = I or Br . When a bidentate resorcinol-derived ligand (1,3-OP(NMe₂)O–C₆H₄–O(NMe₂)₂PO) is employed, the coordination geometry shifts: MnBr₂ forms a dinuclear complex, while MnI₂ generates a one-dimensional coordination polymer . These structural outcomes underscore the role of ligand denticity and halogen size in directing supramolecular assembly.
Halogen Bonding in Gas-Phase Reactions
Structural and Electronic Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray diffraction of [MnI₂(OP(OPh)₂(NMe₂))₂] confirms a tetrahedral geometry around the Mn(II) center, with Mn–I bond lengths averaging 2.75 Å . The phosphoramidate ligands adopt a monodentate binding mode, leaving the iodine atoms in axial positions. In contrast, the coordination polymer [MnI₂(1,3-OP(NMe₂)O–C₆H₄–O(NMe₂)₂PO)]ₙ features bridging ligands that propagate a helical chain structure, with Mn–I distances elongated to 2.82 Å due to increased steric demands .
Spectroscopic and Computational Insights
UV-Vis spectra of Mn(II) iodo-complexes exhibit ligand-to-metal charge transfer bands at 450–500 nm, consistent with tetrahedral coordination . DFT studies on Mn(CO)₅⁻ reveal a pyramidal geometry with a Mulliken charge of −0.84 e on the manganese core, facilitating halogen bonding with iodomethane . Electrostatic potential maps highlight the Mn center as the most nucleophilic region, driving the observed reactivity .
Photoluminescent Properties
Emission Characteristics
All Mn(II) iodo-complexes display green photoluminescence (λₑₘ = 520–540 nm) attributed to the T₁ → A₁ transition in a tetrahedral crystal field . Quantum yields (Φ) vary with ligand symmetry: complexes with OP(OPh)₂(NMe₂) achieve Φ = 0.42, while those with bulkier phosphonate ligands exhibit reduced Φ = 0.28 due to non-radiative decay pathways . Lifetimes range from 1.2 to 2.8 ms, correlating with the rigidity of the coordination environment .
Comparative Analysis with Bromo Analogues
Replacing iodide with bromide in [MnX₂L₂] complexes blue-shifts emission to 490–510 nm, with quantum yields increasing by 15–20% . This trend aligns with the higher ligand field splitting energy of bromide, which enhances radiative efficiency .
Table 1: Photoluminescence Properties of Mn(II) Halogen Complexes
| Complex | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (ms) |
|---|---|---|---|
| [MnI₂(OP(NMe₂)₂)₂] | 535 | 0.42 | 2.8 |
| [MnBr₂(OP(NMe₂)₂)₂] | 505 | 0.48 | 2.5 |
| [MnI₂(PhPO₃)₂] | 525 | 0.28 | 1.2 |
Reaction Mechanisms with Iodomethane
Nucleophilic Substitution Pathways
The reaction between Mn(CO)₅⁻ and CH₃I proceeds through a two-step mechanism: (1) formation of a halogen-bonded complex (XC) and (2) nucleophilic substitution followed by reductive elimination . The XC, though stabilized by 5.3 kcal/mol relative to reactants, rapidly traverses a low-barrier TS1 (8.3 kcal/mol) to form [IMn(CO)₄(OCCH₃)]⁻ . Front-side attack pathways are disfavored due to a 34.4 kcal/mol barrier at TS2 .
Electronic Modulation with CF₃I
Substituting CH₃I with CF₃I strengthens halogen bonding by enhancing the σ-hole on iodine. DFT calculations predict a 30 kcal/mol barrier for nucleophilic substitution in CF₃I···Mn(CO)₅⁻, effectively trapping the XC . This strategy stabilizes the halogen-bonded adduct, enabling isolation under ambient conditions .
Table 2: Energetics of Mn(CO)₅⁻ Reactions with Halomethanes
| Reaction Step | ΔG (kcal/mol) |
|---|---|
| XC Formation (CH₃I) | −7.0 |
| TS1 (CH₃I) | 37.3 |
| XC Formation (CF₃I) | −15.2 |
| TS1 (CF₃I) | 14.8 |
Applications and Future Directions
Challenges in Stabilization
Despite progress, the high reactivity of manganese-iodomethane adducts poses challenges for long-term storage. Future research could explore bulky ligands or ionic liquids to suppress undesirable substitution pathways.
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